molecular formula C15H24O2 B13354101 (R)-5-Methyl-2-(prop-1-en-2-yl)hex-4-en-1-yl 3-methylbut-3-enoate

(R)-5-Methyl-2-(prop-1-en-2-yl)hex-4-en-1-yl 3-methylbut-3-enoate

Cat. No.: B13354101
M. Wt: 236.35 g/mol
InChI Key: WYWNGFBLJJWITG-AWEZNQCLSA-N
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Description

®-5-Methyl-2-(prop-1-en-2-yl)hex-4-en-1-yl 3-methylbut-3-enoate is a complex organic compound with a unique structure that includes multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-5-Methyl-2-(prop-1-en-2-yl)hex-4-en-1-yl 3-methylbut-3-enoate typically involves multiple steps, starting from readily available starting materials. The synthetic route may include:

    Formation of the hex-4-en-1-yl chain: This can be achieved through a series of reactions including alkylation and reduction.

    Introduction of the prop-1-en-2-yl group: This step may involve the use of Grignard reagents or other organometallic compounds.

    Esterification: The final step involves the esterification of the intermediate with 3-methylbut-3-enoic acid under acidic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and other advanced techniques to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

®-5-Methyl-2-(prop-1-en-2-yl)hex-4-en-1-yl 3-methylbut-3-enoate can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the double bonds into single bonds, resulting in saturated compounds.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the ester group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: Nucleophiles such as hydroxide ions (OH-) or amines can be used under basic conditions.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of saturated hydrocarbons.

    Substitution: Formation of substituted esters or alcohols.

Scientific Research Applications

®-5-Methyl-2-(prop-1-en-2-yl)hex-4-en-1-yl 3-methylbut-3-enoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ®-5-Methyl-2-(prop-1-en-2-yl)hex-4-en-1-yl 3-methylbut-3-enoate involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-5-Methyl-2-(prop-1-en-2-yl)hex-4-en-1-yl 3-methylbut-3-enoate is unique due to its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C15H24O2

Molecular Weight

236.35 g/mol

IUPAC Name

[(2R)-5-methyl-2-prop-1-en-2-ylhex-4-enyl] 3-methylbut-3-enoate

InChI

InChI=1S/C15H24O2/c1-11(2)7-8-14(13(5)6)10-17-15(16)9-12(3)4/h7,14H,3,5,8-10H2,1-2,4,6H3/t14-/m0/s1

InChI Key

WYWNGFBLJJWITG-AWEZNQCLSA-N

Isomeric SMILES

CC(=CC[C@@H](COC(=O)CC(=C)C)C(=C)C)C

Canonical SMILES

CC(=CCC(COC(=O)CC(=C)C)C(=C)C)C

Origin of Product

United States

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